molecular formula C23H19BrN2O3 B4695649 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

Cat. No. B4695649
M. Wt: 451.3 g/mol
InChI Key: GVEDQEMVMKAHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide, also known as BMB-Br, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC) and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide acts as a potent inhibitor of PKC, which is an important signaling molecule involved in various cellular processes. PKC plays a crucial role in cell growth, differentiation, and survival. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide inhibits the activity of PKC by binding to its regulatory domain, thereby preventing its activation.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In animal models of Alzheimer's disease, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been shown to improve memory and cognitive function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has several advantages for lab experiments. It is a potent inhibitor of PKC and has shown promising results in various biochemical and physiological studies. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has some limitations as well. It is a highly reactive compound and requires careful handling. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for further research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide. One area of interest is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide in various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide needs to be further elucidated to understand its effects on various cellular processes. Finally, the safety and toxicity of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide need to be thoroughly evaluated before its potential use as a therapeutic agent.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c1-3-28-20-11-10-15(12-17(20)24)22(27)25-19-13-16(9-8-14(19)2)23-26-18-6-4-5-7-21(18)29-23/h4-13H,3H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEDQEMVMKAHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.